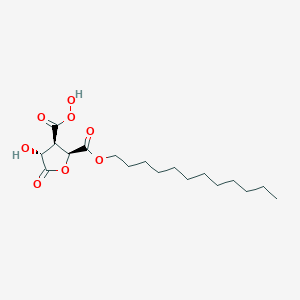

(7E)-1-氧杂环十七烷-7-烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7E)-1-oxacycloheptadec-7-en-2-one, also known as 7E-17-2, is a cyclic ketone derived from the natural product cycloheptadec-7-en-2-one, which is found in a variety of plants. It is a versatile compound with potential applications in the fields of medicine, biochemistry, and organic synthesis.

科学研究应用

香精成分审查和毒理学(7E)-1-氧杂环十七烷-7-烯-2-酮作为大环内酯和内酯衍生物的一部分,在用作香精成分时,已在毒理学和皮肤病学方面得到广泛审查。此审查涵盖了物理性质、皮肤刺激、粘膜刺激、皮肤致敏、光毒性和遗传毒性数据等各个方面。值得注意的是,它是该类别中几种结构多样的化合物之一,在香精工业中发挥着重要作用(McGinty, Letizia, & Api, 2011)。

环状艾伦的合成该化合物在有机化学领域也具有相关性,特别是在复杂分子的合成中。例如,它参与七元金属环艾伦化合物的合成,展示了其在创建结构复杂且可能 hữu ích有机分子中的用途(Suzuki, Tsuchiya, & Masuyama, 2013)。

新颖的合成策略另一个有趣的应用是开发新的合成策略。例如,涉及该化合物的意外分子内环化导致了 7-氧杂-2-氮杂双环[2.2.1]庚-5-烯骨架的绿色合成。这种创新的合成对于新药和新材料的开发至关重要(Puerto Galvis & Kouznetsov, 2013)。

化学位移赋值和分子建模在药物发现中,该化合物的衍生物已用于化学位移赋值和分子建模研究,表明其作为新型抗癌药物的先导化合物的潜力。这说明了其在药物化学和药物设计领域的意义(Santana et al., 2020)。

属性

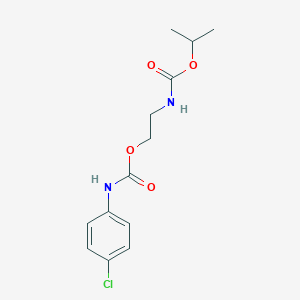

| { "Design of the Synthesis Pathway": "The synthesis pathway of (7E)-1-oxacycloheptadec-7-en-2-one involves the oxidation of a long-chain unsaturated alcohol to form the corresponding ketone.", "Starting Materials": [ "1-heptadecene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Acetone", "Methanol" ], "Reaction": [ "1. Reduction of 1-heptadecene with sodium borohydride in methanol to form 1-heptadecanol.", "2. Oxidation of 1-heptadecanol with sodium chlorite and hydrochloric acid in acetone to form (7E)-1-oxacycloheptadec-7-en-2-ol.", "3. Dehydration of (7E)-1-oxacycloheptadec-7-en-2-ol with sodium hydroxide to form (7E)-1-oxacycloheptadec-7-en-2-one.", "4. Purification of (7E)-1-oxacycloheptadec-7-en-2-one by washing with water and drying with sodium sulfate." ] } | |

CAS 编号 |

7779-50-2 |

分子式 |

C16H28O2 |

分子量 |

252.39 g/mol |

IUPAC 名称 |

(7E)-1-oxacycloheptadec-7-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |

InChI 键 |

HMWPDRYGIBLSHB-GQCTYLIASA-N |

手性 SMILES |

C1CCCC/C=C/CCCCC(=O)OCCCC1 |

SMILES |

C1CCCCC=CCCCCC(=O)OCCCC1 |

规范 SMILES |

C1CCCCC=CCCCCC(=O)OCCCC1 |

沸点 |

185.00 to 190.00 °C. @ 16.00 mm Hg |

密度 |

0.949-0.957 |

熔点 |

28.5 °C |

其他 CAS 编号 |

223104-08-3 7779-50-2 |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

1 ml in 9 ml 80% alcohol (in ethanol) |

同义词 |

Oxacycloheptadec-7-en-2-one; 1-Oxa-7-cycloheptadecen-2-one; 16-Hydroxy-6-hexadecenoic Acid Lactone; 16-Hydroxy-6-hexadecenoic Acid ω-Lactone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。